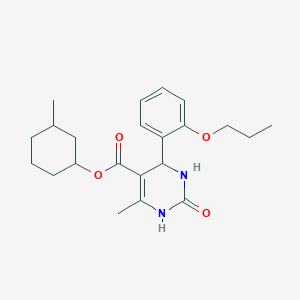
(E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide, also known as DMF-TFMPP, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of phenylpiperazine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
(E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. This compound has also been found to have affinity for the 5-HT2C receptor. The activation of these receptors by this compound leads to the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase serotonin and dopamine release in the brain, leading to increased mood and decreased anxiety. This compound has also been found to increase heart rate and blood pressure, as well as cause pupil dilation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on various receptors are well understood. However, one limitation is that this compound has been found to have off-target effects on other receptors, which may complicate data interpretation.
Orientations Futures
There are several future directions for research on (E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide. One area of interest is its potential use in the treatment of neurological disorders, such as anxiety and depression. Another area of interest is its effects on other neurotransmitter systems, such as the GABAergic and glutamatergic systems. Additionally, further research is needed to fully understand the off-target effects of this compound on other receptors.
Méthodes De Synthèse
The synthesis of (E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide involves the reaction of 1-(3,3,3-trifluoro-2-hydroxypropyl)piperazine with 4-(dimethylamino)but-2-enoyl chloride. This reaction results in the formation of this compound as a white solid with a melting point of 120-121°C.
Applications De Recherche Scientifique
(E)-4-(Dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide has been extensively studied for its potential use in scientific research. It has been found to have various effects on the central nervous system, including serotonin receptor agonist activity. This compound has also been studied for its potential use in the treatment of various neurological disorders, such as anxiety and depression.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(3,3,3-trifluoro-2-morpholin-4-ylpropyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3N3O2/c1-18(2)5-3-4-12(20)17-10-11(13(14,15)16)19-6-8-21-9-7-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMOQILQAKKBAQ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC(C(F)(F)F)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC(C(F)(F)F)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dichlorophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2685320.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)acrylamide](/img/structure/B2685322.png)

![N-[2-Hydroxy-1-(4-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2685325.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2685327.png)

![2-Methyl-4-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2685332.png)


![4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2685335.png)
![6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2685337.png)
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)
